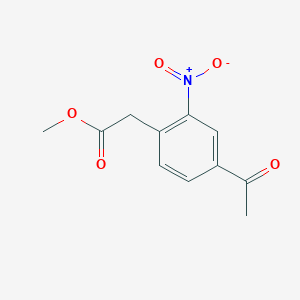
Methyl 2-(4-acetyl-2-nitrophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-acetyl-2-nitrophenyl)acetate is an organic compound with the molecular formula C11H11NO5 It is characterized by the presence of an ester functional group, a nitro group, and an acetyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-acetyl-2-nitrophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-nitrophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Reduction of the nitro group: 2-(4-acetyl-2-aminophenyl)acetate.
Reduction of the acetyl group: 2-(4-hydroxy-2-nitrophenyl)acetate.
Substitution of the ester group: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-acetyl-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its ester functional group.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-acetyl-2-nitrophenyl)acetate involves its interaction with various molecular targets depending on the context of its use. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Methyl 2-(4-nitrophenyl)acetate: Lacks the acetyl group, making it less reactive in certain substitution reactions.
Methyl 2-(4-acetylphenyl)acetate: Lacks the nitro group, affecting its redox properties.
Methyl 2-(4-hydroxy-2-nitrophenyl)acetate: Contains a hydroxyl group instead of an acetyl group, altering its reactivity in esterification reactions.
Uniqueness: Methyl 2-(4-acetyl-2-nitrophenyl)acetate is unique due to the presence of both nitro and acetyl groups, which confer distinct reactivity patterns and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
methyl 2-(4-acetyl-2-nitrophenyl)acetate |
InChI |
InChI=1S/C11H11NO5/c1-7(13)8-3-4-9(6-11(14)17-2)10(5-8)12(15)16/h3-5H,6H2,1-2H3 |
InChI Key |
MAUKFRNQJDBUCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)CC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















